molecular formula C17H18ClNOS B4599394 N-(4-butylsulfanylphenyl)-4-chlorobenzamide

N-(4-butylsulfanylphenyl)-4-chlorobenzamide

Cat. No.: B4599394
M. Wt: 319.8 g/mol
InChI Key: GFBAGHICCJZVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylsulfanylphenyl)-4-chlorobenzamide is an organic compound that features a benzamide core with a 4-chlorobenzene ring and a 4-butylsulfanylphenyl group

Scientific Research Applications

N-(4-butylsulfanylphenyl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylsulfanylphenyl)-4-chlorobenzamide typically involves a multi-step process:

    Formation of 4-butylsulfanylphenylamine: This is achieved by reacting 4-bromobutylbenzene with thiourea to form 4-butylsulfanylphenylamine.

    Acylation Reaction: The 4-butylsulfanylphenylamine is then acylated with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylsulfanylphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Amines, thiols, typically in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-butylsulfanylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylsulfanylphenyl)-4-cyanobenzamide
  • N-(4-butylsulfanylphenyl)-4-methoxybenzamide
  • N-(4-butylsulfanylphenyl)-4-nitrobenzamide

Uniqueness

N-(4-butylsulfanylphenyl)-4-chlorobenzamide is unique due to the presence of both a chlorobenzene ring and a butylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the chlorine atom may enhance its binding affinity to certain targets or alter its electronic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(4-butylsulfanylphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-2-3-12-21-16-10-8-15(9-11-16)19-17(20)13-4-6-14(18)7-5-13/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBAGHICCJZVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylsulfanylphenyl)-4-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylsulfanylphenyl)-4-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-butylsulfanylphenyl)-4-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-butylsulfanylphenyl)-4-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-butylsulfanylphenyl)-4-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-butylsulfanylphenyl)-4-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.